4-Hydroxy-4-methylpent-2-ynoic acid

Overview

Description

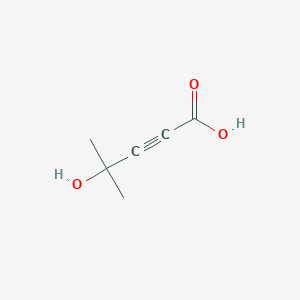

4-Hydroxy-4-methylpent-2-ynoic acid is a chemical compound with the empirical formula C6H8O3 . It has a molecular weight of 128.13 and is typically found in solid form .

Synthesis Analysis

The synthesis of this compound involves the addition of propiolic acid to a mixture of potassium hydroxide (KOH) and acetone at 20°C in an inert atmosphere . After stirring overnight at room temperature, water is added until the solid dissolves .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(O)C#CC©©O . The InChI key is SSMODACYDJLXEK-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction conditions for the synthesis of this compound involve an inert atmosphere and the use of potassium hydroxide at 20°C . The reaction involves the addition of propiolic acid to a mixture of KOH and acetone .Physical And Chemical Properties Analysis

This compound is a solid compound . It has an empirical formula of C6H8O3 and a molecular weight of 128.13 .Scientific Research Applications

1. Synthesis and Chemical Transformations

4-Hydroxy-4-methylpent-2-ynoic acid is studied for its chemical transformations and synthesis pathways. Finashina et al. (2016) explored its formation via carboxylation but found it did not form under certain conditions, leading instead to the creation of polyfunctional acids like 4-hydroxy-4-methyl-3-oxopentanoic acid (Finashina et al., 2016). Additionally, López-Reyes et al. (2013) described a method for synthesizing 3-hydroxy-pent-4-ynoic acids, demonstrating its applicability in producing pyran-2-ones (López-Reyes et al., 2013).

2. Reactivity Studies

Research by Struve and Seltzer (1982) on the reactivity of similar compounds, like substituted (Z)-alk-2-en-4-ynoic acids, sheds light on the behavior of this compound in various chemical reactions. Their work indicates potential routes for lactonization and electrophilic catalysis in these compounds (Struve & Seltzer, 1982).

3. Isolation from Natural Sources

In a study by Luo et al. (2018), nitrogenous compounds, including variants of hydroxy-methylpentanoic acid, were isolated from the fungus Leptosphaeria sp., indicating the occurrence of similar compounds in natural sources (Luo et al., 2018).

4. Potential Biomedical Applications

Parpart et al. (2015) synthesized derivatives of alkynylated amino acids, including pent-4-ynoic acids, showing potential in inhibiting aldose reductase, an enzyme involved in diabetic complications. This suggests possible biomedical applications of related compounds (Parpart et al., 2015).

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name |

4-hydroxy-4-methylpent-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2,9)4-3-5(7)8/h9H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMODACYDJLXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390373 | |

| Record name | 4-hydroxy-4-methylpent-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50624-25-4 | |

| Record name | 4-hydroxy-4-methylpent-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50624-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key findings regarding the catalytic activity of Ag- and Cu-containing catalysts in the carboxylation of 2-methylbutyn-3-ol-2 to produce 4-Hydroxy-4-methylpent-2-ynoic acid?

A1: The research [] investigates the use of Ag- and Cu-containing catalysts for the synthesis of this compound through the carboxylation of 2-methylbutyn-3-ol-2. While the abstract doesn't provide specific results, it highlights the exploration of different catalysts for this reaction. This suggests that the study likely focuses on comparing the catalytic activity, selectivity, and potentially the reaction mechanisms associated with each catalyst system. Further details on the performance of these catalysts, including yield, conversion rates, and optimal reaction conditions, would be found within the full text of the paper.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)